molecular formula C10H6N4O2S B12616315 6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-76-1

6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12616315
CAS No.: 947534-76-1
M. Wt: 246.25 g/mol
InChI Key: KSARWFSCMMZSTJ-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that features an imidazo-thiadiazole core with a nitrophenyl substituent at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with 2-mercaptoimidazole, which reacts with 3-nitrobenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The imidazo-thiadiazole core can participate in nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate.

Major Products

    Reduction: Reduction of the nitro group yields 6-(3-aminophenyl)imidazo[1,2-d][1,2,4]thiadiazole.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation and survival pathways . Molecular docking studies have shown that it can bind to the active sites of enzymes like EGFR, thereby blocking their activity and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
  • 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole
  • 6-(4-Chlorophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Uniqueness

6-(3-Nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the position of the nitro group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and selectivity compared to its analogs .

Properties

CAS No.

947534-76-1

Molecular Formula

C10H6N4O2S

Molecular Weight

246.25 g/mol

IUPAC Name

6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C10H6N4O2S/c15-14(16)8-3-1-2-7(4-8)9-5-13-6-11-17-10(13)12-9/h1-6H

InChI Key

KSARWFSCMMZSTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=NSC3=N2

Origin of Product

United States

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